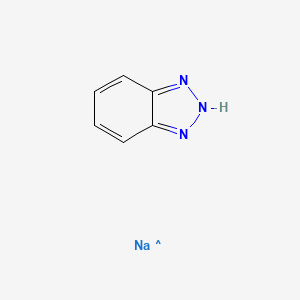
CID 53446015
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 53446015 is a chemical compound belonging to the class of 1,2,3-triazoles, which are nitrogen-containing heterocycles. These compounds are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its applications in organic synthesis and medicinal chemistry due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium benzo[d][1,2,3]triazol-1-ide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general reaction conditions include:
Reagents: Sodium azide, alkyne, copper(I) catalyst
Solvent: Typically, a polar solvent such as dimethyl sulfoxide (DMSO) or water
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the synthesis of sodium benzo[d][1,2,3]triazol-1-ide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions and can handle large volumes of reactants. The use of heterogeneous catalysts, such as copper on charcoal, can further enhance the efficiency and yield of the reaction.
化学反応の分析
Types of Reactions
CID 53446015 undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield amines or other reduced derivatives.
科学的研究の応用
CID 53446015 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds, such as enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as an anticancer, antidiabetic, and antioxidant agent.
Industry: Utilized in the production of polymers, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of sodium benzo[d][1,2,3]triazol-1-ide involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions with biomolecules, enhancing its binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
CID 53446015 is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
1,2,3-Triazole: A parent compound with similar stability and reactivity.
1,2,4-Triazole: Another triazole isomer with different chemical properties.
Benzotriazole: A related compound with a benzene ring fused to the triazole ring, offering distinct reactivity and applications.
特性
分子式 |
C6H5N3Na |
|---|---|
分子量 |
142.11 g/mol |
InChI |
InChI=1S/C6H5N3.Na/c1-2-4-6-5(3-1)7-9-8-6;/h1-4H,(H,7,8,9); |
InChIキー |
BMOKHTQIBPRXSL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NNN=C2C=C1.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B8740779.png)

![3-(Benzo[b]thiophen-3-yl)-3-hydroxypropanenitrile](/img/structure/B8740801.png)




![1-pyridin-3-yl-3-[6-(pyridin-3-ylcarbamoylamino)hexyl]urea](/img/structure/B8740822.png)
![2,5,6-Trimethyl-7-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B8740825.png)

